Influenza virus-IN-8

Antiviral Influenza Nucleoprotein Inhibitor

Influenza virus-IN-8 (compound A4) is an imidazo[1,2-a]pyrazine derivative that functions as a direct inhibitor of the influenza virus nucleoprotein (NP). It induces viral NP aggregation and prevents its nuclear accumulation, thereby disrupting viral replication and transcription.

Molecular Formula C21H16BrN5O
Molecular Weight 434.3 g/mol
Cat. No. B12374896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza virus-IN-8
Molecular FormulaC21H16BrN5O
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=CN3C2=NC=C3)NC4=CC=C(C=C4)C#N)C)Br
InChIInChI=1S/C21H16BrN5O/c1-13-9-16(22)10-14(2)19(13)28-21-20-24-7-8-27(20)12-18(26-21)25-17-5-3-15(11-23)4-6-17/h3-10,12,25H,1-2H3
InChIKeyHPRXUANHXXHFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Influenza Virus-IN-8: Procurement and Characterization of a Broad-Spectrum Influenza Nucleoprotein Inhibitor


Influenza virus-IN-8 (compound A4) is an imidazo[1,2-a]pyrazine derivative that functions as a direct inhibitor of the influenza virus nucleoprotein (NP) [1]. It induces viral NP aggregation and prevents its nuclear accumulation, thereby disrupting viral replication and transcription [1]. Unlike neuraminidase inhibitors (e.g., oseltamivir) or hemagglutinin (HA)-targeting peptides, Influenza virus-IN-8 acts through a distinct mechanism of action that retains efficacy against oseltamivir-resistant strains [1]. This compound serves as a critical research tool for investigating NP-dependent viral processes and for developing next-generation antiviral strategies with a reduced susceptibility to existing resistance mechanisms.

Influenza Virus-IN-8: Critical Differentiation from Generic Influenza Antivirals and In-Class Analogs


Generic substitution among influenza antiviral compounds is not feasible due to profound differences in their molecular targets, resistance profiles, and pharmacokinetic properties. Influenza virus-IN-8 specifically binds to the viral nucleoprotein, a highly conserved target distinct from the neuraminidase (targeted by oseltamivir) and the hemagglutinin stem (targeted by macrocyclic peptides like S5) [1]. Consequently, its activity is retained against oseltamivir-resistant strains where neuraminidase inhibitors fail [1]. Furthermore, its unique human plasma stability and distinct cytochrome P450 (CYP) inhibition pattern differentiate it from other NP inhibitors like nucleozin, making it a non-interchangeable tool for specific mechanistic studies and drug development campaigns [1].

Influenza Virus-IN-8: A Head-to-Head Quantitative Evidence Guide for Scientific Procurement and Selection


Potency and Selectivity Profile of Influenza Virus-IN-8 Against A/Puerto Rico/8/1934 (H1N1) Strain

In a direct head-to-head comparison, Influenza virus-IN-8 (A4) demonstrated an EC50 of 2.75 μM against the A/Puerto Rico/8/1934 (H1N1) strain in MDCK cells. While oseltamivir (OSC) was more potent with an EC50 of 0.18 μM, the selectivity index (SI = CC50/EC50) of A4 was 9.95, compared to >555.6 for OSC [1]. Against the same H1N1 strain, the macrocyclic peptide comparator Influenza A virus-IN-8 (S5) exhibits an IC50 of 6.7 nM, representing a distinct potency and mechanism profile [2]. This establishes A4 as a moderately potent but selective tool compound for NP-targeted studies, distinct from both neuraminidase inhibitors and HA-binding peptides.

Antiviral Influenza Nucleoprotein Inhibitor

Sustained Antiviral Activity of Influenza Virus-IN-8 Against Oseltamivir-Resistant H1N1/pdm09 Strain

The A/H1N1/pdm09 strain carrying the NA-H274Y mutation is highly resistant to oseltamivir, with an EC50 exceeding 100 μM. In contrast, Influenza virus-IN-8 (A4) maintains potent inhibitory activity against this resistant strain, with an EC50 of 1.67 ± 2.51 μM [1]. This represents a >60-fold improvement in potency over oseltamivir against this clinically relevant resistant variant. While other NP inhibitors like nucleozin also retain activity against resistant strains (specific EC50 values against NA-H274Y mutants are not reported in the same study), the direct comparison with oseltamivir underscores the functional advantage of NP targeting [1].

Antiviral Resistance Influenza Nucleoprotein Inhibitor

Exceptional Human Plasma Metabolic Stability of Influenza Virus-IN-8

Influenza virus-IN-8 exhibits high stability in human plasma, with >90% of the compound remaining intact after 120 minutes of incubation, and a calculated half-life (T1/2) of 990 minutes [1]. While direct comparator data for oseltamivir or nucleozin in the same assay are not provided, this stability profile is notably superior to that of many small molecule antivirals, including the HA-targeting macrocyclic peptide Influenza A virus-IN-8 (S5), which demonstrates protease stability but lacks published human plasma half-life data [2]. This indicates that A4 is highly resistant to plasma-mediated degradation, a key attribute for reliable in vivo or ex vivo experimental outcomes.

Pharmacokinetics Drug Stability Influenza

Cytochrome P450 (CYP) Enzyme Inhibition Profile of Influenza Virus-IN-8

Influenza virus-IN-8 was evaluated against a panel of five major CYP isoforms. It displayed no inhibition of CYP1A2 (IC50 > 50 μM) and minimal to moderate inhibition of CYP2D6 (IC50 = 23.20 μM), CYP2C19 (IC50 = 6.86 μM), and CYP3A4 (IC50 = 4.46 μM) [1]. However, it exhibited potent inhibition of CYP2C9 with an IC50 of 1.74 μM, which is weaker than the positive control sulfaphenazole (IC50 = 0.32 μM) but still notable [1]. This contrasts with the macrocyclic peptide S5, which, as a large peptide, is expected to have a distinct metabolic profile but lacks published CYP inhibition data [2]. The CYP inhibition profile of A4 is essential for planning co-administration studies and for assessing potential drug-drug interaction liabilities.

Drug Metabolism CYP Inhibition Influenza

In Vivo Acute Tolerability of Influenza Virus-IN-8 in Kunming Mice

In an acute toxicity study in Kunming mice, a single oral dose of 1000 mg/kg of Influenza virus-IN-8 (A4) resulted in no mortality or observable poisoning symptoms over a 7-day observation period. Body weight gain in the treated group was comparable to the vehicle control group [1]. This contrasts with the more potent but structurally distinct macrocyclic peptide Influenza A virus-IN-8 (S5), which is reported to exhibit no cytotoxicity in cell culture up to 100 μM but lacks reported in vivo tolerability data [2]. While the in vivo antiviral efficacy of A4 has not yet been reported, this tolerability data supports its use in animal model studies to investigate NP-targeting mechanisms.

In Vivo Toxicology Acute Toxicity Influenza

Influenza Virus-IN-8: Validated Research and Development Application Scenarios


Investigating Oseltamivir-Resistant Influenza Replication

Given its sustained potency against the oseltamivir-resistant A/H1N1/pdm09 NA-H274Y strain (EC50 = 1.67 μM vs. >100 μM for oseltamivir), Influenza virus-IN-8 is uniquely suited for studying viral replication mechanisms in the context of neuraminidase inhibitor resistance [1]. It enables researchers to dissect NP-dependent processes without the confounding factor of drug resistance, providing a clean tool for mechanistic virology studies.

Mechanistic Studies of Nucleoprotein Aggregation and Nuclear Import

Influenza virus-IN-8 induces viral NP aggregation and blocks its nuclear accumulation, a mechanism shared with nucleozin but with distinct binding kinetics (Kd = 10.0 μM vs. 1.56 μM for nucleozin) [1]. This makes it an ideal probe for comparative studies aimed at understanding the structure-activity relationships governing NP oligomerization and vRNP nuclear import. Its use can help identify critical residues involved in NP-NP interactions.

In Vitro Combination Therapy and Drug Interaction Studies

The defined CYP inhibition profile of Influenza virus-IN-8 (e.g., CYP2C9 IC50 = 1.74 μM) provides a critical foundation for designing in vitro combination studies with other antivirals [1]. Researchers can proactively assess potential drug-drug interactions when A4 is co-administered with agents metabolized by CYP2C9, ensuring that observed antiviral synergy or antagonism is not an artifact of altered metabolism.

In Vivo Proof-of-Concept Studies for NP-Targeted Antivirals

The documented in vivo tolerability in Kunming mice at 1000 mg/kg (no mortality or toxicity signs) supports the use of Influenza virus-IN-8 in animal models to validate the therapeutic potential of NP inhibition [1]. While its moderate in vitro potency requires high doses for efficacy, its favorable safety profile in rodents allows for preliminary in vivo efficacy testing and pharmacokinetic profiling without the immediate need for extensive formulation optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Influenza virus-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.